

Application Notes: Utilizing Valinomycin for Induction and Measurement of Mitochondrial Swelling

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Compound of Interest

Compound Name: Valinomycin

Cat. No.: B611632

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Introduction

Mitochondrial swelling is a critical indicator of mitochondrial dysfunction and is often associated with the opening of the mitochondrial permeability transition pore (mPTP). This process is characterized by an increase in the permeability of the inner mitochondrial membrane to solutes with a molecular weight of up to 1.5 kDa, leading to the influx of water, expansion of the mitochondrial matrix, and eventual rupture of the outer mitochondrial membrane. The study of mitochondrial swelling is crucial for understanding various pathological conditions, including ischemic injury, neurodegenerative diseases, and drug-induced toxicity. Valinomycin, a potent and highly selective potassium (K^+) ionophore, is a valuable tool for inducing and studying mitochondrial swelling in isolated mitochondria and in situ.[1][2]

Mechanism of Action

Valinomycin is a cyclodepsipeptide antibiotic that specifically complexes with K^+ ions, facilitating their transport across biological membranes.[1] In the context of mitochondria, valinomycin integrates into the inner mitochondrial membrane and transports K^+ from the intermembrane space into the mitochondrial matrix, driven by the electrochemical gradient.[3] This influx of positively charged K^+ ions leads to the depolarization of the mitochondrial membrane potential.[3][4] The accumulation of K^+ in the matrix increases the osmotic pressure, causing water to enter, which results in the swelling of the mitochondria.[5][6][7] This

process is energy-dependent and can lead to the release of pro-apoptotic factors like cytochrome c from the intermembrane space.[\[5\]](#)[\[6\]](#)

Applications

- **Studying Mitochondrial Permeability Transition:** Valinomycin-induced swelling is a classic method to study the mechanisms of mPTP opening and its regulation by various effectors.
- **Screening for mPTP Inhibitors:** The assay can be used to screen for compounds that inhibit mitochondrial swelling and therefore may have therapeutic potential in diseases associated with mPTP opening. Bongkreikic acid is a known inhibitor of the mitochondrial permeability transition that can prevent valinomycin-induced apoptosis.[\[8\]](#)
- **Investigating Cell Death Pathways:** Valinomycin-induced mitochondrial swelling is linked to both apoptosis and autophagy.[\[4\]](#)[\[9\]](#) Researchers can use this tool to investigate the signaling pathways leading to these forms of cell death.
- **Assessing Mitochondrial Integrity:** The mitochondrial swelling assay can be used as an indicator of mitochondrial integrity and susceptibility to damage.

Experimental Protocols

I. Isolation of Mitochondria

A prerequisite for in vitro mitochondrial swelling assays is the isolation of healthy, intact mitochondria from tissues (e.g., rat liver, brain) or cultured cells.

Materials:

- Isolation Buffer (e.g., 230mM Mannitol, 70mM Sucrose, 1mM EGTA, 10mM HEPES, pH 7.4) [\[10\]](#)
- Dounce homogenizer
- Centrifuge

Procedure:

- Mince the tissue or collect the cell pellet in ice-cold isolation buffer.
- Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
- Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[\[10\]](#)
- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 11,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[\[10\]](#)
- Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.
- Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., BCA assay).

II. Spectrophotometric Measurement of Mitochondrial Swelling

This is the most common method to monitor mitochondrial swelling in a population of isolated mitochondria. The swelling of mitochondria leads to a decrease in the absorbance (light scattering) of the mitochondrial suspension, which can be measured over time.

Materials:

- Isolated mitochondria
- Swelling Buffer (e.g., 125mM KCl, 20mM HEPES, 2mM KH_2PO_4 , 0.025mM EGTA, 4mM MgCl_2 , 0.2mM ATP, 5mM malate, and 5mM glutamate, pH 7.08)[\[2\]](#)
- Valinomycin stock solution (e.g., 10 mM in DMSO)[\[1\]](#)
- Spectrophotometer capable of kinetic measurements at 520 nm or 540 nm.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Procedure:

- Set the spectrophotometer to record absorbance at 540 nm at 37°C.[\[2\]](#)

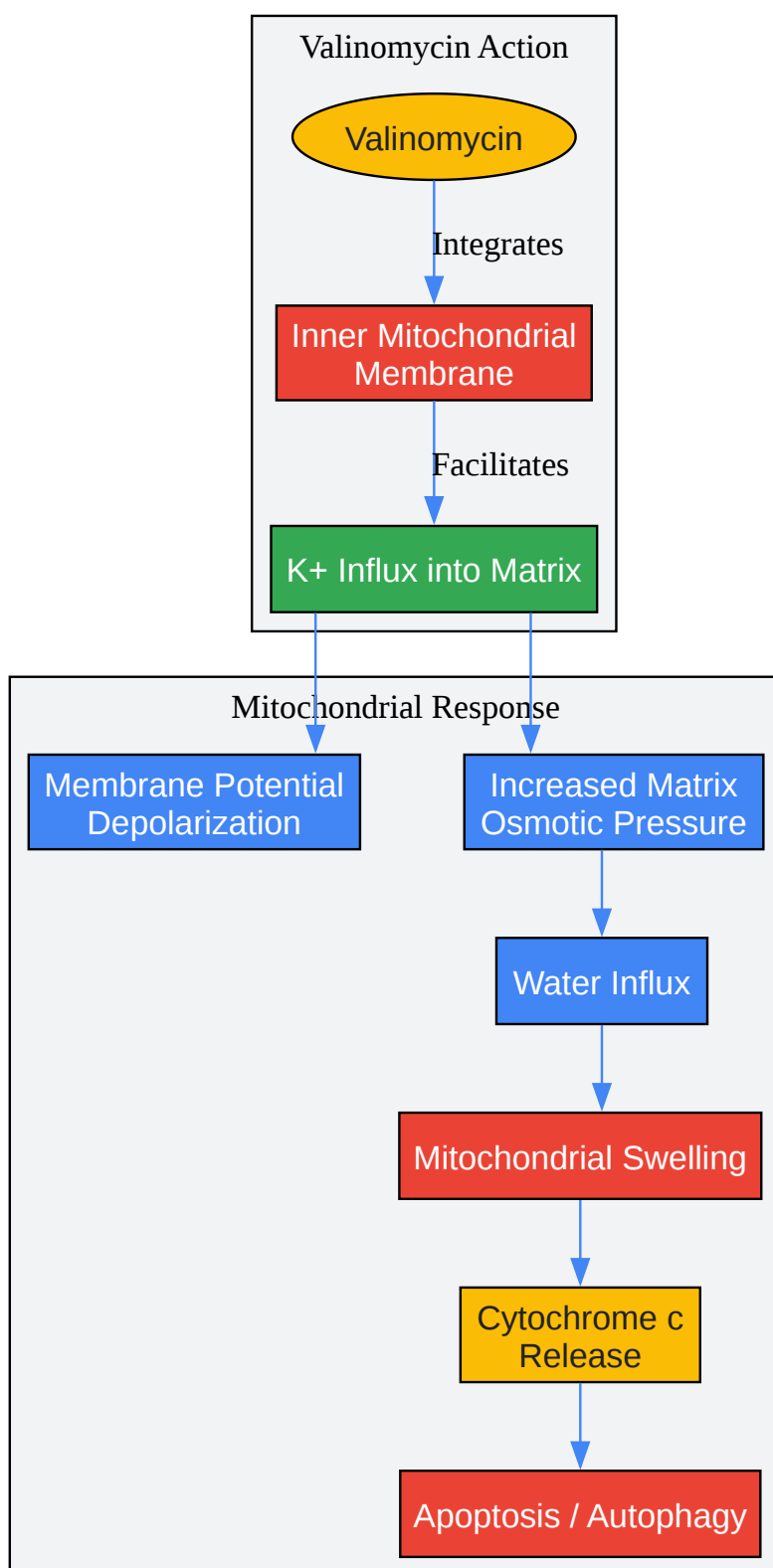
- In a cuvette, add the swelling buffer and isolated mitochondria to a final protein concentration of 0.25 mg/ml.[\[2\]](#)
- Equilibrate the mitochondrial suspension in the spectrophotometer for a few minutes to obtain a stable baseline absorbance.
- Initiate the swelling by adding a small volume of the valinomycin stock solution to the desired final concentration (e.g., 5 nM to 250 nM).[\[2\]](#)[\[12\]](#)
- Record the decrease in absorbance at 540 nm over time (e.g., for 5-15 minutes). The rate of absorbance decrease is indicative of the rate of mitochondrial swelling.[\[10\]](#)

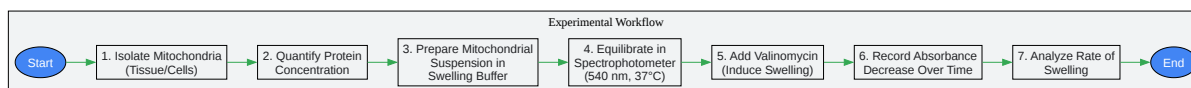
Quantitative Data

The following table summarizes typical concentrations of valinomycin used and the observed effects in mitochondrial swelling assays.

Parameter	Concentration	Cell/Mitochondria Type	Observed Effect	Reference
Valinomycin	1 nM	Isolated Mitochondria	Induces energy-dependent reversible swelling and cytochrome c release.[5][6]	[5][6]
5 nM	Liver Mitochondria	Induces mitochondrial swelling, measured by light scattering changes at 520 nm.[12]	[12]	
10 nM	OK Cells	Causes mitochondrial swelling and depolarization.[6]	[6]	
250 nM	Primary Cortical Astrocytes	Induces mitochondrial swelling, measured by a decrease in absorbance at 540 nm in isolated brain mitochondria.[2]	[2]	
EC ₅₀	0.85 µM	Vero E6 cells (SARS virus replication inhibition)	Most potent inhibitor compared to other treatments. [1]	[1]

Visualizations





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- To cite this document: BenchChem. [Application Notes: Utilizing Valinomycin for Induction and Measurement of Mitochondrial Swelling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611632#using-valinomycin-in-mitochondrial-swelling-assays>]

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